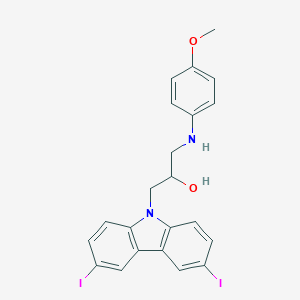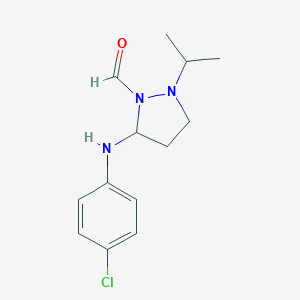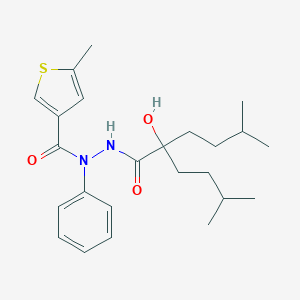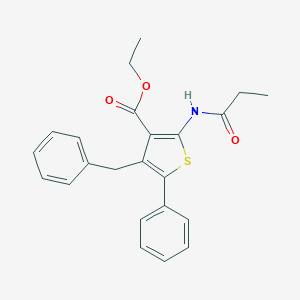![molecular formula C19H18ClN3O5 B406843 METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B406843.png)
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a nitrobenzoate ester, and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)-1-piperazine.
Carbonylation: The piperazine derivative is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.
Esterification: The final step involves the esterification of the carbonylated piperazine derivative with 3-nitrobenzoic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring and nitrobenzoate ester moieties are crucial for its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-{[4-(3-bromophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-{[4-(3-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the piperazine ring, nitrobenzoate ester, and chlorophenyl group provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C19H18ClN3O5 |
|---|---|
Molekulargewicht |
403.8g/mol |
IUPAC-Name |
methyl 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-19(25)14-9-13(10-17(11-14)23(26)27)18(24)22-7-5-21(6-8-22)16-4-2-3-15(20)12-16/h2-4,9-12H,5-8H2,1H3 |
InChI-Schlüssel |
BTXAWRKEMFXORL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406762.png)

![3-(4-Chloro-phenyl)-3,4-dihydro-1-oxa-4-aza-dibenzo[c,g]phenanthren-2-one](/img/structure/B406767.png)
![4-(4-Iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B406768.png)
![3-(2-iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406770.png)
![N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B406771.png)

![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)
![1-(4-chlorophenyl)-3-methyl-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1H-pyrazol-5-ol](/img/structure/B406775.png)

![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![3-amino-N-(3,4-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406780.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-furyl)vinyl]-4-tert-butylbenzamide](/img/structure/B406782.png)

